Lonafarnib

Descripción

Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in adverse symptoms associated with premature ageing: skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive; HGPS is uniformly fatal. Mechanistically, HGPS is underpinned by a single heterozygous C-to-T mutation at position 1824 of the LMNA gene, which results in the accumulation of an aberrant farnesylated form of lamin A called progerin in the inner nuclear membrane. This compound is a farnesyl transferase (FTase) inhibitor (FTI), which reduces the farnesylation of numerous cellular proteins, including progerin; as progerin farnesylation is important for localization to the nuclear membrane, this compound inhibits progerin accumulation and improves symptoms in HGPS patients. Merck originally developed this compound and subsequently licensed it to Eiger Biopharmaceuticals Inc., which currently markets it under the trademark ZOKINVY™. This compound was granted FDA approval on November 20, 2020, and is the first FDA-approved treatment for HGPS and other related progeroid laminopathies.

This compound is a Farnesyltransferase Inhibitor. The mechanism of action of this compound is as a Farnesyltransferase Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor.

This compound is an oral, small molecule inhibitor of farnesyltransferase that is used to treat Hutchison-Gilford progeria syndrome and is under investigation as therapy of chronic hepatitis D. This compound is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has not been linked to cases of clinically apparent acute liver injury.

This compound has been reported in Dichrostachys cinerea with data available.

This compound is a synthetic tricyclic derivative of carboxamide with antineoplastic properties. Lonarfanib binds to and inhibits farnesyl transferase, an enzyme involved in the post-translational modification and activation of Ras proteins. Ras proteins participate in numerous signalling pathways (proliferation, cytoskeletal organization), and play an important role in oncogenesis. Mutated ras proteins have been found in a wide range of human cancers. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for hutchinson-gilford progeria syndrome and progeria and has 17 investigational indications.

inhibitor of farnesyl protein transferase

Propiedades

IUPAC Name |

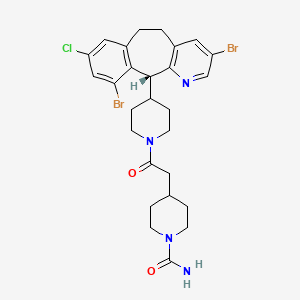

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMTURDWPRKSOA-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Br2ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172927 | |

| Record name | Lonafarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

~3mg/ml | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

193275-84-2 | |

| Record name | Lonafarnib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193275-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lonafarnib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193275842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lonafarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONAFARNIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOW153004F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lonafarnib's Mechanism of Action in Farnesyltransferase Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the mechanism of action of lonafarnib, a potent and specific inhibitor of farnesyltransferase (FTase). We will explore its core biochemical interactions, summarize its quantitative inhibitory profile, detail its impact on critical signaling pathways such as those involving Ras and progerin, and provide methodologies for key experimental assays used in its characterization. Visual diagrams of pathways and workflows are included to facilitate a comprehensive understanding of this compound's function and evaluation.

Introduction to Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a pivotal enzyme that catalyzes the post-translational modification of a multitude of cellular proteins.[1] This process, known as farnesylation, involves the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of target proteins.[1][2] This lipid modification is critical for anchoring these proteins to cellular membranes, a prerequisite for their proper biological function, including participation in signal transduction pathways that regulate cell growth, differentiation, and survival.[3][4]

Given the reliance of key oncogenic proteins, such as the Ras family of small GTPases, on farnesylation for their activity, FTase has become a significant therapeutic target in oncology and other diseases.[5][6] this compound (formerly SCH66336) is an orally active, non-peptidomimetic small molecule developed as a specific and potent inhibitor of FTase.[7][8] It is the first and only FDA-approved treatment for Hutchinson-Gilford Progeria Syndrome (HGPS) and is also investigated for its utility in cancer and chronic hepatitis D virus infections.[7][9] This guide delineates the precise molecular mechanisms through which this compound exerts its inhibitory effects.

Core Mechanism of Action

This compound functions as a competitive inhibitor of farnesyltransferase.[7][10] It reversibly binds to the enzyme at the CAAX peptide-binding site, effectively preventing the substrate protein from accessing the catalytic pocket.[10][11] By occupying this site, this compound blocks the transfer of the farnesyl group from FPP to the target protein, thereby inhibiting its maturation, membrane localization, and downstream signaling functions.[3][12] Its high specificity for FTase is demonstrated by its lack of significant inhibitory activity against the related enzyme geranylgeranyltransferase type 1 (GGTase-1) at concentrations up to 50 μM.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Review of Lonafarnib's Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lonafarnib (Zokinvy®), a potent, orally active farnesyltransferase inhibitor (FTI), represents a significant milestone in the development of targeted therapies, particularly for rare diseases. Originally investigated as an anti-cancer agent due to its role in inhibiting Ras protein farnesylation, its development trajectory pivoted dramatically towards treating Hutchinson-Gilford progeria syndrome (HGPS), an ultra-rare and fatal premature aging disease. This technical guide provides a comprehensive review of the discovery, mechanism of action, preclinical and clinical development, and regulatory approval of this compound. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and developmental workflows to serve as a thorough resource for the scientific community.

Introduction: From Cancer to a Rare Disease

The journey of this compound, initially known as SCH 66336, began in the late 1990s at Schering-Plough (later Merck & Co.) as part of a major drug discovery effort targeting the Ras oncogene, which is mutated in a significant percentage of human cancers.[1] The rationale was that by inhibiting farnesyltransferase (FTase), the cellular localization and function of Ras proteins would be disrupted, thereby blocking oncogenic signaling. While showing promise in preclinical studies, this compound's efficacy as a monotherapy in advanced solid tumors proved insufficient, leading to the discontinuation of its development for cancer.[1]

A paradigm shift occurred with the discovery in 2003 that HGPS is caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin.[2] This finding provided a compelling new therapeutic target for FTIs. The hypothesis was that inhibiting the farnesylation of progerin could prevent its toxic accumulation at the nuclear membrane and ameliorate disease phenotypes.[3] This led to the repositioning of this compound for HGPS, a collaborative effort involving academia, the Progeria Research Foundation (PRF), and pharmaceutical companies, culminating in its landmark FDA approval in November 2020.[4][5]

Mechanism of Action

This compound is a non-peptidomimetic, tricyclic carboxamide that acts as a potent and specific inhibitor of FTase.[1]

Inhibition of Farnesyltransferase

Farnesylation is a crucial post-translational modification where a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid is attached to a cysteine residue within a C-terminal CaaX box motif of a target protein.[6] This reaction is catalyzed by FTase. This compound competitively inhibits FTase, with a reported IC50 value of 1.9 nM, preventing the farnesylation of its protein substrates.[1][7] It exhibits high specificity for FTase over the related geranylgeranyltransferase I (GGTase-I).[1]

Impact on Progerin in HGPS

In HGPS, a mutation in the LMNA gene results in the production of progerin, a truncated form of prelamin A.[2] Normally, prelamin A is farnesylated, allowing its temporary association with the nuclear membrane for further processing, which includes cleavage by the zinc metalloproteinase ZMPSTE24 to produce mature, non-farnesylated lamin A.[2] Progerin, however, lacks the ZMPSTE24 cleavage site, leading to the accumulation of a permanently farnesylated, and thus toxic, protein at the inner nuclear membrane.[3] This disrupts nuclear architecture, leading to the characteristic cellular and clinical phenotypes of progeria.[3] this compound, by blocking the initial farnesylation step, prevents the integration of progerin into the nuclear lamina, thereby mitigating its downstream pathological effects.[8]

Caption: Ras Signaling Pathway and the Inhibitory Action of this compound.

Preclinical Development

In Vitro Studies

-

Enzyme Inhibition: this compound potently inhibits FTase with an IC50 of 1.9 nM. [1]It also blocks the farnesylation of H-Ras and K-Ras-4B with in vitro IC50 values of 1.9 nM and 5.2 nM, respectively. [7]* Cell-Based Assays: In its initial development as a cancer therapeutic, this compound demonstrated anti-proliferative activity against a range of human tumor cell lines. For example, the IC50 values at 48 hours for the hepatocellular carcinoma cell lines SMMC-7721 and QGY-7703 were 20.29 µM and 20.35 µM, respectively. [7]In studies on HGPS, treatment of patient-derived fibroblasts with this compound resulted in a significant reduction in the percentage of abnormally shaped nuclei. [8]

In Vivo Animal Models

Preclinical studies in a mouse model of HGPS (LmnaG609G/G609G) demonstrated that this compound treatment improved several disease phenotypes. [9]Treated mice showed a 100% survival rate at the study endpoint (the time of 50% survival for untreated mice). [9]Furthermore, this compound treatment was associated with improvements in arterial structure and function, leading to a significant reduction in pulse wave velocity and enhanced left ventricular diastolic function. [9]

Clinical Development

The clinical development of this compound for HGPS has been conducted through a series of single-arm trials, given the rarity of the disease and ethical considerations. [10] dot

Caption: this compound's Clinical Development and Approval Workflow for HGPS.

Pharmacokinetics

Pharmacokinetic studies in patients with HGPS and other conditions have characterized the absorption, distribution, metabolism, and excretion of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition/Population | Reference |

| Tmax (median) | 2 - 4 hours | HGPS patients (115 & 150 mg/m² BID) | [11] |

| Cmax (mean ± SD) | 2.67 ± 1.2 µg/mL | HGPS patients (150 mg/m² BID) | [12] |

| Half-life (mean) | 3 - 10 hours | Cancer patients (single & multiple doses) | [13] |

| Accumulation Factor | 3 - 5 | Cancer patients (twice daily dosing) | [13] |

| Urinary Excretion | < 0.1% of dose | Cancer patients | [13] |

| EC50 (HDV) | 227 ng/mL | Chronic Hepatitis D patients | [14] |

Efficacy in HGPS

Clinical trials have demonstrated a significant survival benefit for patients with HGPS treated with this compound.

Table 2: Clinical Efficacy of this compound in HGPS

| Outcome Measure | Result | Comparison | Reference |

| Mortality Rate | Hazard Ratio: 0.23 (95% CI, 0.06-0.90) | Treated vs. Matched Untreated | [15] |

| Average Survival Time | Increased by 2.5 years | Maximum follow-up of 11 years | [16] |

| Rate of Weight Gain | 50% increase in some patients | Compared to pre-therapy | [17] |

| Arterial Pulse Wave Velocity | Decreased | Secondary outcome in Phase II trial | [12] |

| Skeletal Rigidity | Increased | Secondary outcome in Phase II trial | [12] |

Safety and Tolerability

This compound has a manageable safety profile, with the most common adverse events being gastrointestinal in nature.

Table 3: Common Adverse Reactions to this compound in HGPS Trials (Incidence > 50%)

| Adverse Reaction | Incidence (%) | Reference |

| Vomiting | 90 | [18] |

| Diarrhea | 81 | [18] |

| Infection | 78 | [18] |

| Nausea | 56 | [18] |

| Decreased Appetite | 53 | [18] |

| Fatigue | 51 | [18] |

| Upper Respiratory Tract Infection | 51 | [18] |

Regulatory Status

Based on the positive survival data from the clinical trials, this compound (marketed as Zokinvy) was granted approval by the U.S. Food and Drug Administration (FDA) on November 20, 2020, to reduce the risk of mortality in Hutchinson-Gilford Progeria Syndrome and for the treatment of certain processing-deficient progeroid laminopathies. [4][19]It received Priority Review, Orphan Drug, and Breakthrough Therapy designations from the FDA. [19]Approval in the European Union followed in July 2022. [1]

Experimental Protocols

Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a common method for determining the in vitro potency of farnesyltransferase inhibitors.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

-

Enzyme: Recombinant human farnesyltransferase (FTase).

-

Substrates: [³H]-farnesyl pyrophosphate ([³H]FPP) and a biotinylated peptide substrate (e.g., biotin-YRASNRSCAIM).

-

Inhibitor: Serial dilutions of this compound in DMSO, then diluted in assay buffer.

-

Stop Solution: 0.5 M EDTA in assay buffer.

-

Detection: Streptavidin-coated scintillation proximity assay (SPA) beads.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of diluted this compound or vehicle control.

-

Add 70 µL of a solution containing recombinant human FTase (e.g., 5 nM final concentration) in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of a substrate mixture containing [³H]FPP and the biotinylated peptide substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 25 µL of stop solution.

-

Add 50 µL of a slurry of streptavidin-coated SPA beads to each well and incubate for at least 30 minutes at room temperature.

-

Measure the scintillation signal using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cultured cells.

-

Reagent Preparation:

-

Cell Culture Medium: Appropriate for the cell line being tested.

-

This compound: Stock solution in DMSO, serially diluted in cell culture medium.

-

MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Solubilization Buffer: 10% SDS in 0.01 M HCl or pure DMSO.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot for Farnesylation Inhibition (HDJ-2 Mobility Shift Assay)

This protocol is used to assess the in-cell inhibition of farnesylation by observing the electrophoretic mobility shift of the farnesylated protein HDJ-2.

-

Sample Preparation:

-

Culture and treat cells with varying concentrations of this compound for a specified time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples with Laemmli buffer and boil for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HDJ-2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Analyze the bands: the non-farnesylated form of HDJ-2 will migrate slower (appear as a higher molecular weight band) than the farnesylated form. The appearance of the upper band indicates inhibition of farnesylation.

-

Conclusion and Future Directions

The development of this compound is a remarkable story of scientific perseverance and the successful repositioning of a drug candidate. It has not only provided the first approved treatment for a devastating rare disease but has also validated the therapeutic strategy of targeting protein farnesylation. While this compound significantly extends the lifespan of children with HGPS, it is not a cure. [20]Future research is focused on combination therapies, potentially pairing this compound with other agents that target different aspects of HGPS pathology, such as rapamycin analogs to enhance progerin clearance. [21]The journey of this compound serves as a powerful example of how a deep understanding of disease mechanisms can lead to transformative therapies.

References

- 1. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, this compound (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synergistic effect of farnesyl transferase inhibitor this compound combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting farnesylation of progerin prevents the characteristic nuclear blebbing of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Association of this compound Treatment vs No Treatment With Mortality Rate in Patients With Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and pharmacodynamics modeling of this compound in patients with chronic hepatitis delta virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Association of this compound Treatment vs No Treatment With Mortality Rate in Patients With Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I study of the farnesyltransferase inhibitor this compound with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. progeriaresearch.org [progeriaresearch.org]

Lonafarnib's role in progeria and other laminopathies

An In-Depth Technical Guide to Lonafarnib's Role in Progeria and Other Laminopathies

Executive Summary

Hutchinson-Gilford Progeria Syndrome (HGPS) and certain processing-deficient progeroid laminopathies are ultra-rare, fatal genetic diseases characterized by accelerated aging. These conditions stem from mutations in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin. Progerin accumulates at the nuclear lamina, disrupting nuclear architecture and causing widespread cellular damage. This compound (Zokinvy®), a potent and selective farnesyltransferase inhibitor (FTI), represents the first and only approved treatment for these conditions. By blocking the farnesylation of the progerin precursor, this compound prevents its toxic accumulation at the nuclear membrane, thereby mitigating cellular pathology. Clinical trials have demonstrated that this compound monotherapy significantly improves cardiovascular outcomes, bone structure, and, most critically, extends the lifespan of patients with HGPS. This guide provides a comprehensive technical overview of the molecular basis of these diseases, the mechanism of action of this compound, and a detailed summary of the preclinical and clinical data supporting its use.

Laminopathies are a group of more than 15 distinct disorders caused by mutations in the LMNA gene, which encodes A-type lamins.[1][2] These proteins are critical components of the nuclear lamina, a structural meshwork that maintains the shape of the nucleus and plays a key role in DNA replication, transcription, and chromatin organization.[3][4][5][6]

Pathophysiology of Hutchinson-Gilford Progeria Syndrome (HGPS)

The most common and severe form of progeria, HGPS, is typically caused by a de novo point mutation (c.1824C>T; G608G) in exon 11 of the LMNA gene.[1][3][7][8] This silent mutation creates a cryptic splice site, leading to the production of a truncated messenger RNA.[3][7] Translation of this mRNA results in a mutant prelamin A protein, known as progerin, which has an internal deletion of 50 amino acids.[1][3][9]

The Role of Farnesylation and Progerin

In normal cells, prelamin A undergoes a series of post-translational modifications. A 15-carbon farnesyl isoprenoid group is attached to its C-terminus by the enzyme farnesyltransferase (FTase).[6][10] This farnesylation allows the protein to anchor to the inner nuclear membrane. Subsequently, the terminal segment, including the farnesyl group, is cleaved by the zinc metalloproteinase ZMPSTE24 to produce mature, functional lamin A.[7][9][11]

In HGPS, the 50-amino-acid deletion in progerin removes the ZMPSTE24 cleavage site.[1][9] Consequently, progerin remains permanently farnesylated and carboxyl-methylated, leading to its abnormal accumulation and tight association with the inner nuclear membrane.[3][4][12][13] This accumulation disrupts the nuclear lamina, causing characteristic nuclear blebbing, altered gene expression, defective DNA repair, and ultimately, premature cellular senescence.[1][3][8][14]

Other Processing-Deficient Progeroid Laminopathies

Similar to HGPS, other progeroid laminopathies are caused by mutations that impair the normal processing of prelamin A.[11][15] These can include mutations in the LMNA gene itself or in the ZMPSTE24 gene, which encodes the enzyme responsible for the final cleavage step.[11] In these cases, a full-length, but permanently farnesylated, prelamin A accumulates, leading to a disease phenotype that overlaps with HGPS.[11] this compound is also approved for these processing-deficient conditions.[15][16][17]

This compound: Mechanism of Action

This compound is an orally bioavailable, small-molecule inhibitor of farnesyltransferase.[13][18] Its therapeutic effect in progeria is a direct consequence of preventing the farnesylation of the progerin precursor.

Inhibition of Farnesyltransferase

This compound competitively binds to the CAAX binding site of the FTase enzyme, preventing it from attaching the farnesyl lipid group to target proteins, including prelamin A/progerin.[12] By blocking this critical first step in a series of post-translational modifications, this compound ensures that progerin cannot permanently anchor to the nuclear membrane.[13][16][19] This action reduces the accumulation of toxic progerin at the nuclear lamina, which is the central mechanism of the disease.[13][16]

Visualized Pathways and Workflows

Signaling Pathways

Caption: Normal vs. HGPS processing of prelamin A.

Caption: this compound inhibits farnesyltransferase, preventing progerin toxicity.

Experimental and Clinical Workflow

Caption: A generalized workflow for a this compound clinical trial in HGPS.

Clinical Development and Efficacy

This compound's approval was based on significant survival benefits observed in a series of single-arm clinical trials, with data compared against a matched untreated cohort from a natural history study.[16][17]

Quantitative Analysis of Clinical Outcomes

The following tables summarize the key quantitative outcomes from pivotal clinical trials of this compound in patients with HGPS.

Table 1: Survival and Mortality Data

| Metric | This compound-Treated Group | Matched Untreated Group | Statistical Significance | Source(s) |

|---|---|---|---|---|

| Mortality Rate (Combined Trials) | 6.3% (4/63 patients) | 27.0% (17/63 patients) | p = 0.006 | [20] |

| Hazard Ratio (HR) for Mortality | 0.23 (95% CI, 0.06-0.90) | - | p = 0.04 | [20] |

| Mean Survival Increase (Max Follow-up) | 2.5 years | - | - | [16][17] |

| Mortality Reduction | 72% | - | - |[16] |

Table 2: Cardiovascular Improvements (this compound Monotherapy)

| Parameter | Outcome | Patient Subgroup/Details | Source(s) |

|---|---|---|---|

| Arterial Pulse Wave Velocity (PWV) | Statistically significant decrease | Measure of reduced arterial stiffness | [12][21] |

| Carotid Artery Wall Echodensity | Statistically significant decrease | Indicates improved vessel wall composition | [12][21] |

| Vascular Stiffness | Overall improvement | Observed across multiple cardiovascular measures | [21] |

| Stroke and TIA Prevalence | Reduction observed | - |[18] |

Table 3: Anthropometric and Skeletal Outcomes (this compound Monotherapy)

| Parameter | Outcome | Details | Source(s) |

|---|---|---|---|

| Rate of Weight Gain | ≥50% increase over pretherapy rate | Primary outcome met in 9 of 25 patients | [21][22] |

| Skeletal Rigidity | Statistically significant increase | - | [21] |

| Bone Structure | Overall improvement | - | [21] |

| Sensorineural Hearing | Improvement within patient subgroups | - |[21] |

Table 4: Combination Therapy Outcomes (this compound, Pravastatin, and Zoledronic Acid)

| Parameter | Outcome | Details | Source(s) |

|---|---|---|---|

| Primary Outcome Success | Achieved in 71.0% of participants | Defined as improved rate of weight gain or carotid artery echodensity | [12] |

| Areal Bone Mineral Density | Statistically significant increase | p = 0.001 | [12] |

| Volumetric Bone Mineral Density | Statistically significant increase | p < 0.001–0.006 | [12] |

| Carotid Artery Wall Echodensity | No significant change | Did not exceed improvements from this compound monotherapy | [12] |

| Carotid-Femoral Pulse Wave Velocity | No significant change | Did not exceed improvements from this compound monotherapy | [12] |

Key Experimental Protocols

The development of this compound relied on robust preclinical and clinical experimental methodologies to assess its efficacy.

Farnesyltransferase Inhibition and Nuclear Morphology Assessment

-

Objective: To determine if this compound can prevent progerin farnesylation and correct the abnormal nuclear morphology in HGPS patient-derived cells (e.g., fibroblasts).

-

Methodology:

-

Cell Culture: HGPS fibroblasts are cultured in standard media. Control groups include wild-type fibroblasts and vehicle-only (DMSO) treated HGPS cells.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 2 µM) for a specified duration (e.g., 48-72 hours).[11]

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with primary antibodies against Lamin A/C to visualize the nuclear lamina. A DNA stain (e.g., DAPI) is used to visualize the nucleus.

-

Microscopy and Analysis: Cells are imaged using fluorescence microscopy. The percentage of cells exhibiting abnormal nuclear morphology (e.g., blebbing, irregular shape) is quantified by counting at least 300-350 nuclei per condition.[11]

-

Biochemical Analysis (Western Blot): Protein lysates are separated by SDS-PAGE. Western blotting with antibodies specific to farnesylated proteins or prelamin A can be used to confirm the reduction of farnesylated progerin.

-

-

Expected Outcome: A significant, dose-dependent decrease in the percentage of abnormally shaped nuclei in this compound-treated HGPS cells compared to untreated controls.[10][11]

Clinical Assessment of Arterial Stiffness

-

Objective: To non-invasively measure arterial stiffness as a key indicator of cardiovascular health in HGPS patients.

-

Methodology (Carotid-Femoral Pulse Wave Velocity - PWVcf):

-

Patient Preparation: The patient rests in a supine position.

-

Measurement Points: The distance between the carotid artery (in the neck) and the femoral artery (in the groin) is measured over the body surface.

-

Pressure Waveform Acquisition: High-fidelity applanation tonometry is used to record pressure waveforms simultaneously at both the carotid and femoral arteries. ECG gating is used to time the waveforms relative to the cardiac cycle.

-

Time Delay Calculation: The time delay (Δt) between the foot of the pressure wave at the carotid artery and the femoral artery is calculated.

-

PWV Calculation: PWV is calculated as the distance (meters) divided by the time delay (seconds). A higher PWV indicates greater arterial stiffness.

-

-

Expected Outcome: A longitudinal decrease in PWVcf in patients treated with this compound, indicating an improvement in vascular compliance and a reduction in cardiovascular risk.[12][21]

Conclusion and Future Directions

This compound is a landmark therapy that targets the fundamental molecular defect in HGPS and processing-deficient progeroid laminopathies. By inhibiting farnesyltransferase, it effectively reduces the burden of toxic progerin, leading to clinically meaningful improvements and a significant extension of lifespan.[16][17][23][24] The quantitative data from multiple clinical trials provide compelling evidence of its efficacy, particularly in ameliorating the severe cardiovascular complications that define the course of these diseases.[12][23][24]

While combination therapies with statins and bisphosphonates have shown additional benefits for bone health, they have not demonstrated superiority over this compound monotherapy for cardiovascular outcomes.[12] Future research is exploring other therapeutic avenues, including the combination of this compound with other agents like everolimus (a rapamycin analog) to potentially clear out existing progerin, and genetic therapies such as antisense oligonucleotides aimed at preventing the production of progerin altogether.[25] Nevertheless, this compound remains the foundational, disease-modifying treatment for this patient population.

References

- 1. mdpi.com [mdpi.com]

- 2. Laminopathies’ Treatments Systematic Review: A Contribution Towards a ‘Treatabolome’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular insights into the premature aging disease progeria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A-type lamins and Hutchinson-Gilford progeria syndrome: pathogenesis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Laminopathy - Wikipedia [en.wikipedia.org]

- 7. Progeria - Wikipedia [en.wikipedia.org]

- 8. The Molecular and Cellular Basis of Hutchinson-Gilford Progeria Syndrome and Potential Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Hutchinson-Gilford Progeria Syndrome: An Overview of the Molecular Mechanism, Pathophysiology and Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Zokinvy (this compound) for the Treatment of Progeria, USA [clinicaltrialsarena.com]

- 17. FDA approval summary for this compound (Zokinvy) for the treatment of Hutchinson-Gilford progeria syndrome and processing-deficient progeroid laminopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. ajmc.com [ajmc.com]

- 21. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Progerinin + this compound for Progeria · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 23. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome | eLife [elifesciences.org]

- 25. progeriaresearch.org [progeriaresearch.org]

Beyond Farnesyltransferase: An In-depth Technical Guide to the Molecular Targets of Lonafarnib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonafarnib, originally developed as a farnesyltransferase (FTase) inhibitor for oncology indications, has found a significant therapeutic niche in the treatment of Hutchinson-Gilford progeria syndrome (HGPS). Its primary mechanism of action involves the inhibition of FTase, an enzyme crucial for the post-translational modification of proteins such as Ras and progerin. However, a growing body of evidence suggests that this compound's pharmacological profile extends beyond FTase inhibition, encompassing a range of "off-target" interactions that may contribute to its therapeutic effects and adverse event profile. This technical guide provides a comprehensive exploration of these non-farnesyltransferase molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data on Non-Farnesyltransferase Targets

While this compound is a potent inhibitor of farnesyltransferase with an IC50 value of 1.9 nM, it also interacts with several other proteins, influencing their function at varying concentrations. The following table summarizes the available quantitative data for these interactions.

| Target | Class | IC50 / Inhibition | Reference |

| Primary Target | |||

| Farnesyltransferase (FTase) | Enzyme | 1.9 nM | |

| Non-Farnesyltransferase Targets | |||

| P-glycoprotein (P-gp/MDR1) | ABC Transporter | < 3 µM | |

| Cytochrome P450 2C8 (CYP2C8) | Enzyme | 19.6 µM | [1] |

| Cytochrome P450 3A4 (CYP3A4) | Enzyme | Strong Inhibitor (Specific IC50 not consistently reported) | [1] |

| Cytochrome P450 2C19 (CYP2C19) | Enzyme | Moderate Inhibitor (Specific IC50 not consistently reported) | [1] |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Solute Carrier Transporter | Weak Inhibitor (Specific IC50 not consistently reported) | [2] |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Solute Carrier Transporter | Weak Inhibitor (Specific IC50 not consistently reported) | [2] |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABC Transporter | Inhibitor (Specific IC50 not reported) | |

| B1 adrenoceptors (ADRB1) | G-protein coupled receptor | 2.1 µM | [3] |

| Cannabinoid-1 (CNR1) | G-protein coupled receptor | 1.2 µM | [3] |

| Cannabinoid 2 (CNR2) | G-protein coupled receptor | 2.0 µM | [3] |

| Orexin 1 (OX1) | G-protein coupled receptor | 7.1 µM | [3] |

Signaling Pathways and Experimental Workflows

Drug Transport and Metabolism Pathways

This compound's interaction with drug transporters and metabolizing enzymes can significantly impact its own pharmacokinetics and that of co-administered drugs. The following diagram illustrates the interplay between this compound and these key proteins in a hepatocyte.

Caption: this compound's interactions with hepatic drug transporters and metabolizing enzymes.

Experimental Workflow for P-glycoprotein (P-gp) Inhibition Assay

The Calcein-AM assay is a common method to assess P-gp inhibition. Calcein-AM is a non-fluorescent substrate of P-gp that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp inhibition leads to intracellular accumulation of calcein and a corresponding increase in fluorescence.

Caption: A typical workflow for determining the IC50 of this compound for P-gp inhibition.

Detailed Experimental Protocols

P-glycoprotein (P-gp/MDR1) Inhibition Assay (Calcein-AM Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on P-gp mediated efflux.

Materials:

-

P-gp overexpressing cells (e.g., MDR1-MDCK or K562/ADR) and parental control cells.

-

Cell culture medium (e.g., DMEM) with supplements (10% FBS, 1% Penicillin-Streptomycin).

-

This compound stock solution (in DMSO).

-

Calcein-AM stock solution (in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed P-gp overexpressing cells and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Verapamil).

-

Inhibitor Incubation: Remove the culture medium and wash the cells with assay buffer. Add the this compound dilutions and controls to the respective wells and pre-incubate for 30 minutes at 37°C.

-

Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Wash the cells twice with ice-cold assay buffer to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of the parental cells. Plot the fluorescence intensity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay (Human Liver Microsomes)

Objective: To determine the IC50 of this compound for the inhibition of major CYP isoforms (e.g., CYP3A4, CYP2C8, CYP2C19).

Materials:

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, amodiaquine for CYP2C8, S-mephenytoin for CYP2C19).

-

This compound stock solution (in DMSO).

-

Positive control inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4).

-

Acetonitrile with an internal standard for quenching the reaction and protein precipitation.

-

LC-MS/MS system.

Protocol:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer (pH 7.4), and the NADPH regenerating system.

-

Inhibitor and Substrate Addition: In a 96-well plate, add serial dilutions of this compound, a vehicle control, and a positive control inhibitor. Add the CYP-specific probe substrate to all wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.

-

Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to determine the IC50 value.

Organic Anion Transporting Polypeptide (OATP) Inhibition Assay (HEK293 Transfected Cells)

Objective: To determine the IC50 of this compound for the inhibition of OATP1B1 and OATP1B3.

Materials:

-

HEK293 cells stably transfected with OATP1B1 or OATP1B3, and mock-transfected HEK293 cells.

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

OATP probe substrate (e.g., [3H]-estradiol-17β-glucuronide or a fluorescent substrate).

-

Positive control inhibitor (e.g., rifampicin).

-

Assay buffer (e.g., HBSS).

-

Scintillation counter or fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed the transfected and mock cells in a 24- or 48-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer, including vehicle and positive controls.

-

Inhibition Assay: Wash the cells with assay buffer. Add the this compound dilutions and controls and pre-incubate for 10-30 minutes at 37°C.

-

Substrate Uptake: Add the OATP probe substrate to each well and incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Quantification: Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

-

Data Analysis: Subtract the non-specific uptake in mock-transfected cells from the total uptake in OATP-expressing cells to determine the transporter-mediated uptake. Calculate the percent inhibition of OATP-mediated uptake at each this compound concentration. Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.

Discussion of Off-Target Effects

Impact on Drug Disposition

This compound's inhibition of P-gp, MRP1, CYP3A4, CYP2C8, and CYP2C19 has significant implications for drug-drug interactions. As an inhibitor of major drug-metabolizing enzymes and efflux transporters, this compound can increase the systemic exposure of co-administered drugs that are substrates for these proteins, potentially leading to increased toxicity. Conversely, strong inducers of these enzymes could decrease this compound's plasma concentrations, potentially reducing its efficacy. These interactions necessitate careful consideration of concomitant medications in patients treated with this compound.

Potential Contribution to Therapeutic Effects and Toxicities

While primarily considered "off-target," some of these interactions may contribute to this compound's overall pharmacological profile. For instance, inhibition of P-gp in cancer cells could potentially reverse multidrug resistance, enhancing the efficacy of co-administered chemotherapeutic agents. However, these off-target activities can also contribute to the adverse event profile of this compound. For example, inhibition of CYP enzymes can lead to drug toxicities, and interactions with various receptors might explain some of the observed side effects.

The PI3K/Akt/mTOR Pathway

The relationship between this compound and the PI3K/Akt/mTOR pathway is complex and appears to be cell-type dependent. While some studies suggest that this compound's effects are independent of Akt downregulation, others have shown that it can inhibit mTOR signaling, a key downstream effector of the PI3K/Akt pathway. This inhibition of mTOR may be mediated through the inhibition of Rheb farnesylation, as Rheb is a critical activator of mTORC1. This suggests an indirect effect on the pathway, downstream of Akt, rather than direct inhibition of PI3K or Akt. Further research is needed to fully elucidate the context-dependent role of this compound in modulating this critical signaling network.

Conclusion

This technical guide provides a detailed overview of the known molecular targets of this compound beyond its primary target, farnesyltransferase. The inhibition of drug transporters and metabolizing enzymes represents the most well-characterized of these off-target activities, with significant clinical implications for drug-drug interactions. The provided experimental protocols offer a foundation for researchers to further investigate these interactions. A deeper understanding of this compound's complete molecular target profile will be crucial for optimizing its therapeutic use, predicting and managing its adverse effects, and exploring its potential in new therapeutic contexts. As research continues, a more comprehensive picture of this compound's polypharmacology will undoubtedly emerge, paving the way for more precise and effective clinical applications.

References

- 1. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An in vitro model for predicting in vivo inhibition of cytochrome P450 3A4 by metabolic intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

The Prenylation Blockade: A Technical Guide to Lonafarnib's Interruption of the Hepatitis Delta Virus Life Cycle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis Delta Virus (HDV) infection, a satellite virus dependent on Hepatitis B Virus (HBV) for its propagation, represents the most severe form of viral hepatitis, often leading to rapid progression of liver disease. The therapeutic landscape for HDV has been historically limited. Lonafarnib, a farnesyltransferase inhibitor, has emerged as a promising oral antiviral agent that specifically targets a critical step in the HDV life cycle: virion assembly. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by a comprehensive review of clinical trial data and detailed experimental methodologies. Through clearly structured data tables and explanatory diagrams, this document serves as a core resource for researchers and drug development professionals in the field of viral hepatitis.

The Hepatitis Delta Virus Life Cycle: A Reliance on Host Machinery

HDV is a unique, single-stranded RNA virus that requires the envelope proteins of HBV (Hepatitis B surface antigen, HBsAg) to package its ribonucleoprotein (RNP) and form infectious virions. The HDV genome encodes only one protein, the Hepatitis Delta Antigen (HDAg), which exists in two forms: a small (S-HDAg) and a large (L-HDAg) isoform. While S-HDAg is essential for viral replication, L-HDAg is crucial for the assembly of new viral particles.

A key post-translational modification of L-HDAg is farnesylation, a type of prenylation where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue near the C-terminus of the protein. This lipid modification is catalyzed by the host enzyme farnesyltransferase and is indispensable for the interaction between L-HDAg and HBsAg, a critical step for virion envelopment and release.

This compound's Mechanism of Action: Targeting a Key Host Enzyme

This compound is a potent, orally bioavailable inhibitor of farnesyltransferase. By binding to this host enzyme, this compound prevents the farnesylation of L-HDAg.[1][2] This inhibition disrupts the interaction between L-HDAg and HBsAg, thereby blocking the assembly and release of new HDV virions from infected hepatocytes.[3][4] It is important to note that this compound does not directly inhibit HDV replication within the nucleus.[1] The blockade of virion assembly leads to an accumulation of intracellular, non-enveloped HDV ribonucleoproteins.[1][5]

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with chronic HDV infection. The data consistently demonstrate a dose-dependent reduction in HDV RNA levels. The co-administration of ritonavir, a cytochrome P450 3A4 inhibitor, has been shown to boost this compound concentrations, allowing for lower, better-tolerated doses while achieving significant antiviral activity.[6][7] Combination therapy with pegylated interferon alfa has also shown synergistic effects.[7]

Table 1: Summary of Key Phase 2 Clinical Trial Results for this compound in Chronic HDV

| Study | Treatment Regimen | Duration | N | Mean HDV RNA Log Reduction (IU/mL) | Reference(s) |

| Phase 2a | This compound 100 mg BID | 28 days | 6 | -0.73 | [8] |

| This compound 200 mg BID | 28 days | 6 | -1.54 | [8] | |

| LOWR HDV-1 | This compound 200 mg BID | 12 weeks | 3 | > -1.60 | [6][9] |

| This compound 300 mg BID | 12 weeks | 3 | > -1.60 | [6][9] | |

| This compound 100 mg BID + Ritonavir 100 mg QD | 8 weeks | 3 | ~ -2.4 | [6][7] | |

| This compound 100 mg BID + PEG-IFNα 180 µg QW | 8 weeks | 3 | ~ -2.96 | [6][7] | |

| LOWR HDV-2 | This compound 50 mg BID + Ritonavir | 24 weeks | 13 | -1.94 | [10] |

| This compound 25/50 mg BID + Ritonavir + PEG-IFNα | 24 weeks | 9 | -3.81 (for 50mg) | [1][10] | |

| LOWR HDV-3 | This compound 50 mg QD + Ritonavir 100 mg QD | 12 weeks | - | -1.6 | [11] |

| This compound 100 mg QD + Ritonavir 100 mg QD | 12 weeks | - | -0.83 | [11] |

Table 2: Efficacy Endpoints from the Phase 3 D-LIVR Trial (48 Weeks)

| Treatment Arm | N | ≥2 log10 HDV RNA Decline + ALT Normalization (%) | ≥2 log10 HDV RNA Decline Only (%) | Undetectable HDV RNA (%) | ALT Normalization Only (%) | Reference(s) |

| This compound + Ritonavir + PEG-IFNα | 125 | 19.2 | 32.0 | 20.8 | 34.4 | [3][12] |

| This compound + Ritonavir | 178 | 10.1 | 14.6 | 8.4 | 24.7 | [3][12] |

| PEG-IFNα alone | 52 | 9.6 | 36.5 | 26.9 | 11.5 | [3][12] |

| Placebo | 52 | 1.9 | 1.8 | 3.8 | 7.7 | [3][12] |

Experimental Protocols

In Vitro HDV Replication and Infection Assays

Objective: To assess the antiviral activity of this compound against HDV in a cell culture system.

Methodology:

-

Cell Culture: Human hepatoma cell lines engineered to express the human sodium taurocholate cotransporting polypeptide (hNTCP) receptor (e.g., HepG2-hNTCP-C4 cells) are cultured in appropriate media. These cells are susceptible to HDV infection.

-

HDV Inoculum Preparation: Infectious HDV particles are typically produced by co-transfecting Huh7 cells with plasmids encoding the HDV genome and the HBV envelope proteins.

-

Infection and Treatment: HepG2-hNTCP-C4 cells are seeded in multi-well plates and infected with the HDV inoculum. Following infection, the cells are treated with varying concentrations of this compound.

-

Endpoint Analysis: After a defined incubation period (e.g., 7-10 days), intracellular HDV RNA is extracted and quantified using quantitative reverse transcription PCR (qRT-PCR) to determine the effect of this compound on HDV replication. The 50% inhibitory concentration (IC50) can be calculated from the dose-response curve.

Quantitative HDV RNA Detection (qRT-PCR)

Objective: To quantify the amount of HDV RNA in patient serum or in in vitro samples.

Methodology:

-

RNA Extraction: Viral RNA is extracted from serum or cell lysates using commercially available kits.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HDV-specific primers.

-

Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using primers and a fluorescently labeled probe that are specific to a conserved region of the HDV genome.

-

Quantification: The amount of HDV RNA in the original sample is determined by comparing the amplification kinetics to a standard curve of known HDV RNA concentrations.

Farnesyltransferase Activity Assay

Objective: To measure the inhibitory effect of this compound on farnesyltransferase activity.

Methodology:

-

Assay Principle: A common method is a fluorescence-based assay. A fluorescently labeled peptide substrate containing the farnesylation signal sequence is used. Upon farnesylation by the farnesyltransferase enzyme, the hydrophobicity of the peptide changes, leading to a change in the fluorescent signal.

-

Reaction Mixture: The reaction typically contains recombinant farnesyltransferase, the fluorescent peptide substrate, farnesyl pyrophosphate, and a buffer.

-

Inhibition Assay: Varying concentrations of this compound are added to the reaction mixture to determine its inhibitory effect on the enzyme's activity.

-

Detection: The change in fluorescence is measured over time using a fluorometer. The IC50 value of this compound for farnesyltransferase can be determined from the dose-response curve.

Conclusion

This compound represents a targeted therapeutic strategy for chronic HDV infection by inhibiting the host enzyme farnesyltransferase, a critical component of the HDV life cycle. This mechanism effectively blocks the prenylation of the large delta antigen, thereby preventing virion assembly and release. Clinical data have consistently demonstrated the antiviral efficacy of this compound, particularly when boosted with ritonavir, leading to significant reductions in HDV RNA and improvements in liver biochemistry. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other prenylation inhibitors as a cornerstone of therapy for this severe form of viral hepatitis.

References

- 1. natap.org [natap.org]

- 2. Week 48 results of the phase 3 D-LIVR study, a randomized double-blind, placebo-controlled trial evaluating the safety and efficacy of this compound-boosted with Ritonavir with or without Peginterferon Alfa in patients with chronic hepatitis delta [natap.org]

- 3. This compound With Ritonavir Slows HDV in 48-Week Placebo Trial [natap.org]

- 4. researchgate.net [researchgate.net]

- 5. natap.org [natap.org]

- 6. Combination of Novel Therapies for HDV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral prenylation inhibition with this compound in chronic hepatitis D infection: a proof-of-concept randomised, double-blind, placebo-controlled phase 2A trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing this compound treatment for the management of chronic delta hepatitis: The LOWR HDV-1 study [natap.org]

- 9. A phase 2 dose-finding study of this compound and ritonavir with or without interferon alpha for chronic delta hepatitis [natap.org]

- 10. researchgate.net [researchgate.net]

- 11. Advances in treatment of hepatitis delta virus infection: Update on novel investigational drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eiger Announces Both this compound-based Treatments in Pivotal Phase 3 D-LIVR Trial in Hepatitis Delta Virus (HDV) Achieved Statistical Significance Against Placebo in Composite Primary Endpoint [prnewswire.com]

Lonafarnib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonafarnib (SCH 66336), a potent, orally bioavailable farnesyltransferase inhibitor, has garnered significant attention for its therapeutic potential in oncology and rare genetic disorders. This technical guide provides a comprehensive overview of this compound's chemical properties, a detailed elucidation of its synthetic pathway with experimental protocols, and an in-depth look at its mechanism of action. Quantitative data on its biological activity and pharmacokinetics are presented in structured tables for clarity. Visual diagrams generated using Graphviz are included to illustrate the chemical structure, synthesis workflow, and the targeted signaling pathway.

Chemical Structure and Properties

This compound is a synthetic tricyclic halogenated carboxamide. Its chemical identity is well-characterized by the following identifiers:

-

IUPAC Name: 4-(2-{4-[(11R)-3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl]piperidin-1-yl}-2-oxoethyl)piperidine-1-carboxamide[3]

The chemical structure of this compound is depicted below:

References

Lonafarnib: A Technical Guide to Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of Lonafarnib (Zokinvy™), a farnesyltransferase inhibitor. It is intended to serve as a detailed resource for professionals in the fields of biomedical research and drug development.

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by oral absorption, extensive metabolism, and dose-dependent kinetics.[1]

1.1 Absorption Following oral administration, this compound is absorbed, with median time to maximum plasma concentration (Tmax) ranging from 2 to 8 hours.[1][2][3] The absolute oral bioavailability has not been determined.[4] Food intake significantly affects absorption; administration with a high-fat meal can decrease the peak plasma concentration (Cmax) by 55% and the area under the curve (AUC) by 29%, while a low-fat meal can reduce Cmax by 25% and AUC by 21% compared to a fasted state.[5]

1.2 Distribution this compound exhibits a high degree of plasma protein binding, estimated at over 99%.[6] It binds significantly to both human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[6] In healthy subjects receiving twice-daily doses of 75 mg or 100 mg, the steady-state apparent volumes of distribution were 97.4 L and 87.8 L, respectively.[4]

1.3 Metabolism this compound is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[5][7][8] To a lesser extent, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 are also involved in its metabolism.[5][7] Two major metabolites have been identified in plasma: HM17 (inactive) and HM21 (active), which account for approximately 15% and 14% of plasma radioactivity, respectively, following a radiolabeled dose.[7] this compound is also a potent mechanism-based inhibitor of CYP3A and a moderate inhibitor of CYP2C19.[7][9]

1.4 Excretion The primary route of elimination for this compound and its metabolites is through feces. Following a single 104 mg oral dose of radiolabeled this compound in healthy subjects, approximately 62% of the dose was recovered in feces, with less than 1% recovered in urine within 240 hours.[4][7] The mean elimination half-life (t1/2) in healthy adults is approximately 4 to 6 hours.[5][7] Renal excretion of the parent drug is negligible.[10]

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | Value | Population/Conditions |

| Absorption | ||

| Tmax (Time to Peak Concentration) | 2 - 8 hours | HGPS Patients & Healthy Adults[1][2][3] |

| Effect of High-Fat Meal | ↓ Cmax by 55%, ↓ AUC by 29% | Healthy Adults[5] |

| Effect of Low-Fat Meal | ↓ Cmax by 25%, ↓ AUC by 21% | Healthy Adults[5] |

| Distribution | ||

| Protein Binding | >99% | Human Plasma[6] |

| Apparent Volume of Distribution (Vd/F) | 87.8 - 97.4 L | Healthy Adults (at steady state)[4] |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A4 | In vitro studies[5][7] |

| Major Metabolites | HM17 (inactive), HM21 (active) | Healthy Adults[7] |

| Excretion | ||

| Elimination Half-life (t1/2) | 4 - 6 hours | Healthy Adults[5][7] |

| Route of Excretion | ~62% in feces, <1% in urine | Healthy Adults[4][7] |

Pharmacodynamics

2.1 Mechanism of Action this compound is a potent and selective, nonpeptidic inhibitor of farnesyltransferase (FTase), with a half-maximal inhibitory concentration (IC50) of 1.9 nM.[4][11] It acts by competitively binding to the enzyme's substrate site.[12] Farnesylation is a critical post-translational modification that attaches a farnesyl lipid group to certain proteins, enabling their localization to the cell membrane and subsequent activation.[13]

In Hutchinson-Gilford Progeria Syndrome (HGPS), a mutation in the LMNA gene leads to the production of an aberrant, permanently farnesylated form of lamin A called progerin.[4][8] The accumulation of progerin in the nuclear membrane disrupts nuclear architecture and function, leading to premature aging phenotypes.[7][8] this compound inhibits the farnesylation of progerin, preventing its integration into the inner nuclear membrane and thereby mitigating its cellular toxicity.[4][7][13] This mechanism restores a more normal nuclear architecture and has been shown to improve disease symptoms.[7][14]

Originally developed as an anti-cancer agent, this compound was designed to inhibit the farnesylation of Ras proteins, which are frequently mutated in human cancers and require this modification for their oncogenic activity.[15]

2.2 Pharmacodynamic Effects and Biomarkers In clinical trials involving children with HGPS, this compound treatment has been associated with a reduction in mortality and improvements in several clinical endpoints.[7][16] Observed benefits include an increased rate of weight gain, improved cardiovascular status (e.g., decreased vascular stiffness), and enhanced bone structural rigidity.[2][12][17] Treatment with this compound resulted in a significant reduction in nuclear blebbing in HGPS fibroblasts in vitro.[7][18]

A key pharmacodynamic biomarker for this compound activity is the inhibition of protein farnesylation, which can be assessed in vivo. The accumulation of unprocessed prelamin A in cells, such as those from buccal mucosa, serves as a marker of FTase inhibition.[3][10] Farnesyl transferase inhibition was detected at doses of 200 mg and 300 mg twice daily in early cancer trials.[10]

Data Presentation: Key Pharmacodynamic Findings for this compound in HGPS

| Endpoint | Finding | Clinical Trial/Study |

| Primary Mechanism | Inhibition of FTase (IC50 = 1.9 nM) | In vitro assays[4][7] |

| Cellular Effect | Reduced nuclear blebbing | HGPS Fibroblast Studies[7][18] |

| Biomarker | Inhibition of prelamin A processing | Phase I Oncology Study[3][10] |

| Clinical Outcome | Reduced risk of mortality | Approved Indication[7] |

| Clinical Outcome | Increased rate of weight gain | Phase II HGPS Trial[2] |

| Clinical Outcome | Improved cardiovascular metrics | Phase II HGPS Trial[12][17] |

| Clinical Outcome | Improved skeletal rigidity | Phase II HGPS Trial[17] |

Experimental Protocols

3.1 Phase II Clinical Trial in HGPS (NCT00425607) This prospective, single-arm clinical trial was foundational in establishing the efficacy of this compound for HGPS.

-

Patient Population: The trial enrolled patients with a confirmed diagnosis of classic HGPS based on the G608G mutation in the LMNA gene.[2][19]

-

Dosing Regimen: All participants initiated oral this compound at a dose of 115 mg/m² twice daily.[19] The dose was escalated to 150 mg/m² twice daily if the initial dose was well-tolerated.[19] Doses could be de-escalated in response to toxicity.[19] The medication was administered with morning and evening meals.[20]

-

Pharmacokinetic Analysis: Blood samples were collected to characterize this compound pharmacokinetics.[2] Plasma concentrations of this compound were determined using validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS).[3] Key parameters such as Tmax, Cmax, and AUC were calculated using model-independent methods.[1][2]

-

Primary Outcome Measures: The primary efficacy endpoint was an improvement in the rate of weight gain.[2] Other key outcomes included assessments of skeletal rigidity, cardiovascular status (e.g., pulse wave velocity), and auditory function.[17]

3.2 Assessment of Farnesylation Inhibition The biological activity of this compound was assessed by measuring its effect on a downstream target of FTase.

-

Sample Collection: Buccal (cheek) swabs were obtained from patients at baseline and during treatment.[3][10]

-

Assay Methodology: Double-label immunohistochemistry was performed on the collected buccal mucosal cells.[3] This technique uses specific antibodies to detect both prelamin A and mature lamin A.[10]

-

Endpoint: Inhibition of farnesyltransferase by this compound prevents the conversion of prelamin A to lamin A, leading to an accumulation of prelamin A. The ratio of prelamin A to mature lamin A was used as a quantitative measure of target inhibition.[3][10]

Drug-Drug Interactions and Safety Profile

This compound's metabolism via CYP3A4 makes it susceptible to significant drug-drug interactions.[8]

-

CYP3A Inhibitors: Co-administration with strong or moderate CYP3A inhibitors (e.g., ketoconazole, itraconazole) is contraindicated as it can dramatically increase this compound exposure and the risk of toxicity.[7][15]

-

CYP3A Inducers: Co-administration with strong or moderate CYP3A inducers (e.g., rifampin, carbamazepine) is also contraindicated because it can significantly decrease this compound plasma concentrations, potentially reducing efficacy.[7][15]

-

Adverse Events: The most common adverse reactions reported in clinical trials include gastrointestinal issues such as vomiting, diarrhea, nausea, and decreased appetite.[15][21] Other common side effects are fatigue, myelosuppression, and elevations in liver aminotransferases.[8][15] Monitoring of electrolytes, blood counts, and liver enzymes is recommended during therapy.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I Multicenter Study of Continuous Oral Administration of this compound (SCH 66336) and Intravenous Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]